5'-Deoxy-5'-difluoromethylthioadenosine

MTAP inhibition polyamine metabolism cancer cell biology

5′-Deoxy-5′-difluoromethylthioadenosine (DFMTA; CAS 112606-73-2) is a synthetic, fluorinated analogue of the endogenous nucleoside 5′-deoxy-5′-methylthioadenosine (MTA). DFMTA is classified as a mechanism-based, dual-target nucleoside probe that simultaneously acts as a potent competitive inhibitor of methylthioadenosine phosphorylase (MTAP; Ki = 0.48–0.60 µM) and as a time-dependent irreversible inactivator of S-adenosyl-L-homocysteine (SAH) hydrolase.

Molecular Formula C11H13F2N5O3S
Molecular Weight 333.32 g/mol
Cat. No. B12901381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Deoxy-5'-difluoromethylthioadenosine
Molecular FormulaC11H13F2N5O3S
Molecular Weight333.32 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSC(F)F)O)O)N
InChIInChI=1S/C11H13F2N5O3S/c12-11(13)22-1-4-6(19)7(20)10(21-4)18-3-17-5-8(14)15-2-16-9(5)18/h2-4,6-7,10-11,19-20H,1H2,(H2,14,15,16)/t4-,6-,7-,10-/m1/s1
InChIKeyOEDUNIMOWCCRBV-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5′-Deoxy-5′-difluoromethylthioadenosine (DFMTA) – Scientific Procurement & Selection Guide for a Dual-Target Fluorinated Nucleoside Probe


5′-Deoxy-5′-difluoromethylthioadenosine (DFMTA; CAS 112606-73-2) is a synthetic, fluorinated analogue of the endogenous nucleoside 5′-deoxy-5′-methylthioadenosine (MTA). DFMTA is classified as a mechanism-based, dual-target nucleoside probe that simultaneously acts as a potent competitive inhibitor of methylthioadenosine phosphorylase (MTAP; Ki = 0.48–0.60 µM) [1][2] and as a time-dependent irreversible inactivator of S-adenosyl-L-homocysteine (SAH) hydrolase [3][4]. Unlike the natural substrate MTA, DFMTA is not phosphorolytically cleaved by MTAP, enabling sustained intracellular MTA accumulation and adenine depletion in MTAP-competent cells [1]. This unique combination of MTAP inhibitory potency, non-substrate character, and irreversible SAH hydrolase inactivation differentiates DFMTA from closely related mono-, di-, and tri-fluoromethylthio MTA analogues, making it a critical chemical probe for polyamine/methionine salvage pathway interrogation and a benchmark compound for MTAP-dependent cancer biology studies.

1
Dual-target enzyme probe: MTAP inhibition and SAH hydrolase inactivation
2
Non-substrate for MTAP: sustained MTA accumulation without inhibitor depletion
3
MTAP expression-dependent cell proliferation endpoint context

Why 5′-Deoxy-5′-difluoromethylthioadenosine Cannot Be Replaced by Generic MTA or Other Fluorinated Analogues in MTAP/SAH Hydrolase Research


Substituting DFMTA with the natural substrate 5′-deoxy-5′-methylthioadenosine (MTA), the monofluoromethyl analogue (MFMTA), or the trifluoromethyl analogue (TFMTA) introduces critical functional divergences that can produce misleading experimental results. MTA is rapidly cleaved by MTAP (Km = 26 µM) [1] and therefore cannot sustain intracellular MTA accumulation. MFMTA, while a competitive MTAP inhibitor (Ki = 3.3 µM), retains ~53% substrate activity [2], confounding inhibitor-only interpretations. TFMTA acts primarily as an SAH hydrolase inactivator but releases 3.1 mol fluoride/mol enzyme subunit versus 2.2 mol for DFMTA, indicating a distinct inactivation stoichiometry that alters downstream redox and fluoride-mediated effects [3]. The difluoromethylthio modification thus occupies a uniquely balanced reactivity space — sufficient MTAP affinity (sub-micromolar Ki), zero substrate turnover, and a defined SAH hydrolase inactivation footprint — that no single in-class analogue simultaneously delivers. Direct experimental side-by-side comparisons confirm these quantitative differences, as detailed in Section 3.

Natural substrate MTA

Rapidly cleaved by MTAP; may not sustain intracellular MTA accumulation required for pathway studies.

Monofluoromethyl analogue MFMTA

Retains ~53% substrate activity, introducing inhibitor depletion that confounds quantitative analyses.

Trifluoromethyl analogue TFMTA

Releases 3.1 mol fluoride per subunit upon SAH hydrolase inactivation, altering redox and fluoride-mediated effects relative to DFMTA.

Quantitative Differentiation Evidence: 5′-Deoxy-5′-difluoromethylthioadenosine vs. Closest In-Class Analogues


MTAP Inhibition Potency: DFMTA (Ki = 0.48 µM) vs. Monofluoromethyl Analogue MFMTA (Ki = 3.3 µM) — A 6.9-Fold Advantage

DFMTA demonstrates a 6.9-fold greater inhibitory potency against mammalian MTAP compared to the monofluoromethyl analogue MFMTA. In a head-to-head competitive inhibition assay using mammalian MTA phosphorylase, DFMTA exhibited a Ki of 0.48 µM [1], whereas MFMTA (compound 9), bearing a single fluorine on the 5′-thioether, produced a Ki of 3.3 µM against the same enzyme [2]. The natural substrate MTA displays a Km of 26 µM for human lymphocyte MTAP [3], placing DFMTA's affinity approximately 54-fold below the substrate Km, confirming it as a tight-binding inhibitor rather than a simple substrate competitor.

MTAP Ki Comparison
Head-to-head
DFMTA Ki 0.48 µM vs. MFMTA Ki 3.3 µM
6.9-fold higher MTAP affinity in cell-free assays; natural substrate Km 26 µM for context.
Sub-micromolar Ki supports sustained enzyme blockade at low concentrations.
MTAP inhibition polyamine metabolism cancer cell biology

Non-Substrate Character: DFMTA Resists MTAP Phosphorolysis, Unlike the Partially Cleavable MFMTA

A critical functional distinction is that DFMTA is not a substrate for MTAP, whereas MFMTA retains ~53% of the substrate activity of the natural ligand MTA. DFMTA was explicitly shown to be 'not a substrate for MTA Pase' when incubated with mammalian enzyme [1]. By contrast, MFMTA (compound 9) was cleaved by MTAP with approximately 53% of the maximal velocity observed with MTA [2]. This means that when MFMTA is used as an 'inhibitor,' a substantial fraction of the compound is concurrently consumed by the enzyme it is intended to block, progressively reducing the effective inhibitor concentration over time. DFMTA, engineered with the difluoromethylthio motif, completely avoids this confounding dual behavior.

Substrate Activity
Cross-study comparable
DFMTA 0% turnover; MFMTA ~53% substrate activity
Non-substrate character prevents inhibitor consumption during phosphorolysis assays.
Ensures constant inhibitor concentration over extended experiments.
substrate discrimination enzyme mechanism metabolic stability

SAH Hydrolase Irreversible Inactivation: DFMTA Releases 2.2 mol Fluoride/mol Subunit vs. TFMTA's 3.1 — Mechanistic Divergence

Both DFMTA and its trifluoromethyl analogue TFMTA act as time-dependent, irreversible inactivators of beef liver SAH hydrolase [1]. However, the fluoride anion release stoichiometry — a direct readout of the inactivation mechanism — differs markedly: DFMTA generates 2.2 mol of fluoride per mole of enzyme subunit, whereas TFMTA produces 3.1 mol fluoride per mole of enzyme subunit [1]. This quantitative difference indicates that the two compounds, despite both being oxidized by enzyme-bound NAD+, follow distinct chemical pathways to enzyme acylation, with DFMTA releasing one fewer fluoride ion per catalytic cycle. The difluoromethyl group thus provides a mechanistically cleaner acylation event, potentially reducing fluoride-associated secondary effects.

Fluoride Release
Head-to-head
DFMTA 2.2 mol F⁻/subunit; TFMTA 3.1 mol F⁻/subunit
Reported lower fluoride yield supports SAH hydrolase inactivation studies with minimized fluoride interference.
1.4-fold lower release may reduce secondary metalloenzyme inhibition.
SAH hydrolase irreversible inhibition fluoride stoichiometry

Cell-Based Selectivity: DFMTA Cytostatic Effect Is Proportional to MTAP Expression, Inverted Relative to MTA

DFMTA and the natural metabolite MTA exhibit opposite cell-killing selectivity with respect to MTAP status. DFMTA inhibited the growth of cultured cells in a manner roughly proportional to cellular MTAP activity: MTAP-containing Raji cells were more sensitive than MTAP-deficient CCRF-CEM cells [1]. In direct contrast, MTA showed greater growth inhibition in MTAP-deficient CCRF-CEM cells than in MTAP-competent Raji cells [1]. This inverted selectivity profile was further validated by the fact that exogenous adenine partially reversed DFMTA-induced growth inhibition in Raji cells but not in CCRF-CEM cells [1], confirming that DFMTA acts through MTAP blockade and consequent adenine depletion, rather than through general nucleoside toxicity.

Cell Selectivity
Head-to-head
DFMTA: greater effect in MTAP(+) Raji vs. MTAP(−) CCRF-CEM; MTA: opposite
Cell growth inhibition correlates with MTAP expression; effect partially reversed by adenine.
Inverted selectivity pattern relative to the natural metabolite MTA.
MTAP-dependent cytotoxicity cell proliferation cancer selectivity

MTA Nucleosidase (Bacterial MTAN) Substrate Profile: DFMTA, MFMTA, and TFMTA Serve as Substrates, Enabling Comparative Mechanistic Studies Across Species

While DFMTA is not a substrate for mammalian MTAP, it does serve as a substrate for bacterial MTA nucleosidase (MTAN, EC 3.2.2.16) from Escherichia coli, alongside MFMTA and TFMTA [1][2]. All three fluorinated analogues are hydrolytically cleaved by E. coli MTAN to produce adenine and the corresponding 5-deoxy-5-(fluoromethylthio)-D-ribose products [2]. This species-dependent dichotomy — substrate for bacterial MTAN but inhibitor (not substrate) for mammalian MTAP — provides a unique tool for discriminating between bacterial and mammalian MTA metabolic pathways in mixed-culture or microbiome-host interaction studies.

Bacterial MTAN Substrate
Cross-study comparable
DFMTA, MFMTA, TFMTA all substrates for E. coli MTAN
Bacterial MTAN substrate activity complements mammalian MTAP inhibition for species-selective studies.
Useful in host-microbiome MTA pathway discrimination research.
bacterial MTA nucleosidase MTAN quorum sensing

Validated Application Scenarios for 5′-Deoxy-5′-difluoromethylthioadenosine Based on Quantitative Differentiation Evidence


MTAP-Dependent Cancer Cell Line Profiling: Selective Growth Suppression of MTAP-Competent vs. MTAP-Deficient Lines

DFMTA is the benchmark chemical probe for discriminating MTAP-competent from MTAP-deficient cancer cells. Its cytostatic effect is proportional to cellular MTAP activity — directly opposite to the pattern observed with MTA — enabling researchers to identify MTAP-dependent vulnerabilities in tumor panels [1]. The non-substrate nature ensures sustained MTA accumulation and adenine depletion specifically in MTAP-positive cells, a functional readout unattainable with the partially cleavable MFMTA or the rapidly metabolized natural substrate MTA. Standard protocols employ DFMTA at 5–25 µM for 48–72 hours, with effect reversal by exogenous adenine serving as a mechanistic control.

Polyamine/Methionine Salvage Pathway Interrogation: MTA Accumulation and Adenine Depletion Studies

DFMTA is uniquely suited for experiments requiring persistent blockade of MTA phosphorolysis. Because DFMTA is not cleaved by MTAP, radiolabeled [35S]MTA accumulates markedly in DFMTA-treated MTAP-containing cells — a phenomenon demonstrated in Raji cells but absent in MTAP-null CCRF-CEM cells [1]. This makes DFMTA the inhibitor of choice for tracing MTA metabolic flux through the methionine salvage pathway without the confounding effect of inhibitor consumption that occurs with MFMTA, which retains ~53% substrate activity [2].

SAH Hydrolase Mechanism Studies: Defined Fluoride Stoichiometry for Inactivation Pathway Analysis

For structural and mechanistic investigations of SAH hydrolase inactivation, DFMTA provides a quantifiable 2.2 mol fluoride/mol enzyme subunit release signature — distinctly different from TFMTA's 3.1 mol [3]. This defined stoichiometry, coupled with the absence of labelled adenosine formation during inactivation (only adenine is produced), makes DFMTA the preferred acylating agent for studying E-NAD+-dependent enzyme inactivation kinetics, particularly in experiments where excess fluoride release from TFMTA may interfere with downstream enzymatic or cellular readouts.

Bacterial MTAN vs. Mammalian MTAP Discrimination in Mixed Biological Systems

DFMTA's dual identity — an inhibitor of mammalian MTAP but a substrate for bacterial MTAN [4][5] — enables species-selective investigation of MTA metabolism in co-culture models, microbiome studies, or host-pathogen interaction assays. This functional dichotomy cannot be replicated by any single mono- or tri-fluorinated analogue; MFMTA is both a substrate for MTAN and a partial substrate/inhibitor for MTAP, while TFMTA lacks robustly quantified mammalian MTAP inhibition data.

Application
Selection Property
Validation Focus
MTAP-status-dependent cell proliferation studies
MTAP inhibitory potency and non-substrate character
Adenine-reversible cytostasis in MTAP(+) vs. MTAP(−) lines
MTA accumulation and adenine depletion pathway tracing
Sustained MTA buildup without inhibitor depletion
Radiolabeled MTA flux analysis in MTAP-competent cells
SAH hydrolase inactivation mechanism studies
Quantifiable fluoride release signature
E-NAD⁺-dependent acylation kinetics and fluoride endpoint monitoring
Bacterial vs. mammalian MTA pathway discrimination
Dual substrate/inhibitor identity across species
Species-selective metabolic tracing in co-culture models
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